molecular formula C18H19N3O2S B2570999 N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide CAS No. 923680-29-9

N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2570999
CAS No.: 923680-29-9
M. Wt: 341.43
InChI Key: SGUXRCMVQUSLQX-UHFFFAOYSA-N
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Description

N-(4-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is a synthetic organic compound offered for research and development purposes. This chemical features a molecular architecture combining a 3,4-dihydroisoquinoline core, a thiazole ring, and a cyclopropanecarboxamide group. While the specific biological activity and mechanism of action for this precise compound are not yet widely reported in the scientific literature, its structure is of significant interest. The 3,4-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry and is found in compounds investigated for a range of biological activities . For instance, similar dihydroisoquinoline-containing molecules have been designed as potent and selective inhibitors of protein arginine methyltransferases (PRMT5) for oncology research , and as positive allosteric modulators of the dopamine D1 receptor for neurological research . This product is provided as a chemical tool for qualified researchers to explore its potential applications in drug discovery, chemical biology, and as a building block in organic synthesis. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c22-16(21-8-7-12-3-1-2-4-14(12)10-21)9-15-11-24-18(19-15)20-17(23)13-5-6-13/h1-4,11,13H,5-10H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUXRCMVQUSLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide typically involves multistep organic synthesis.

  • Formation of the dihydroisoquinoline core: : This can be achieved via Pictet-Spengler condensation involving an aromatic aldehyde and an amine, followed by reduction.

  • Construction of the thiazole ring: : This is often synthesized through a Hantzsch thiazole synthesis which involves the condensation of α-haloketones with thioamides.

  • Coupling of the two moieties: : The oxoethyl linker is introduced, typically through alkylation reactions.

  • Attachment of the cyclopropanecarboxamide: : This final step can involve cyclopropanation reactions and subsequent amidation.

Industrial Production Methods: On an industrial scale, these synthesis routes need to be optimized for yield, purity, and cost-effectiveness. Advanced techniques like continuous flow synthesis might be employed to scale up the production, ensuring consistent quality.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation: : The compound might undergo oxidation at the thiazole ring or the isoquinoline moiety.

  • Reduction: : The oxoethyl linker can be reduced to form alcohol derivatives.

  • Substitution: : Various electrophilic and nucleophilic substitutions can occur, especially at the thiazole ring and the isoquinoline moiety.

Common Reagents and Conditions:
  • Oxidizing agents: : Potassium permanganate or chromic acid.

  • Reducing agents: : Sodium borohydride or lithium aluminum hydride.

  • Substituents: : Halogenated reagents or organometallic compounds for nucleophilic substitution.

Major Products: Products formed from these reactions are typically derivatives that may retain the core structure but with functional groups altered or added, enabling further studies in diverse fields.

Scientific Research Applications

Chemistry: In chemistry, it serves as a precursor or intermediate in the synthesis of various complex molecules due to its rich functionality.

Biology: The compound’s structure lends itself to interactions with biological macromolecules, making it a valuable tool in biochemical studies.

Medicine: Its potential pharmacological properties are explored for therapeutic purposes, particularly in the development of new drugs targeting specific biological pathways.

Industry: The compound’s applications extend to materials science, where its unique structural attributes might be utilized in creating novel materials with desirable properties.

Mechanism of Action

The compound exerts its effects through various molecular targets, including enzymes and receptors. Its dihydroisoquinoline moiety is particularly significant in interacting with neural receptors, while the thiazole ring can engage in biochemical pathways affecting enzyme activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional attributes are best understood in comparison to its analogs, which share core motifs such as thiazole/benzothiazole, dihydroisoquinoline, and amide linkages. Below is a detailed analysis:

Structural Modifications and Physicochemical Properties

Key structural differences lie in the substitution patterns on the heterocyclic core and the carboxamide group. For example:

  • Benzothiazole vs. Thiazole: Analogs like (R)-N-(5-chlorobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (4b) feature a benzothiazole ring, which increases aromaticity and planarity compared to the simpler thiazole in the target compound. This substitution may reduce solubility but enhance binding to hydrophobic enzyme pockets .
  • Cyclopropanecarboxamide vs. Acetamide : The cyclopropane group introduces rigidity and small steric bulk, likely improving metabolic stability over linear acetamide chains seen in compounds like 4a-4p .

Table 1: Physicochemical Comparison of Selected Analogs

Compound Core Structure Substituent(s) Melting Point (°C) HPLC Purity (%) Yield (%)
Target Compound Thiazole Cyclopropanecarboxamide Data not available N/A N/A
(R)-N-(5-Cl-benzothiazol-2-yl)acetamide (4b) Benzothiazole 5-Cl, acetamide 248.1–250.9 100 81.48
(R)-N-(6-NO2-benzothiazol-2-yl)acetamide (4n) Benzothiazole 6-NO2, acetamide 260.1 94.8 71.83
N-(4,6-dibromo-benzothiazol-2-yl)acetamide (4p) Benzothiazole 4,6-dibromo, acetamide 256.3 90.8 75.22

Notes: Halogen substituents (Cl, Br, NO2) in analogs correlate with higher melting points due to increased molecular symmetry and intermolecular forces. The target compound’s cyclopropane group may lower melting points relative to halogenated analogs, but experimental data are needed .

Computational and Pharmacokinetic Insights

While molecular docking or dynamics data for the target compound are absent in the evidence, studies on analogs suggest:

  • Docking Accuracy : Methods like Glide XP and AutoDock4 predict ligand-receptor interactions with <2 Å RMSD for analogs, supporting rational design .

Biological Activity

N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is a compound with significant potential in medicinal chemistry, particularly in the context of cancer and neurodegenerative diseases. The compound's structure incorporates a thiazole moiety and a cyclopropanecarboxamide, which are known to enhance biological activity through various mechanisms.

  • Molecular Formula : C18H20N2O3S
  • Molecular Weight : 342.39 g/mol
  • CAS Number : 355823-85-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell signaling and growth regulation. Research indicates that compounds containing the 3,4-dihydroisoquinoline structure exhibit various pharmacological effects, including:

  • Antiproliferative Activity : Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that derivatives of 3,4-dihydroisoquinoline can inhibit cell proliferation by inducing apoptosis and cell cycle arrest in the G0/G1 phase .
  • Neuroprotective Effects : The compound may also exhibit neuroprotective properties, potentially beneficial in the treatment of neurodegenerative diseases such as Parkinson's disease. Its mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress .

Biological Activity Data

The following table summarizes key biological activities associated with the compound and its analogs:

Activity TypeDescriptionReference
AntiproliferativeInhibits growth of cancer cell lines (MTT assay)
NeuroprotectiveProtects neuronal cells from oxidative damage
Apoptosis InductionTriggers apoptotic pathways in cancer cells
Target InteractionBinds to EGFR and BRAF oncogenes

Case Studies

Several studies have investigated the biological effects of compounds related to this compound:

  • Study on Cancer Cell Lines :
    • Objective : To evaluate antiproliferative activity.
    • Method : MTT assay was performed on four human cancer cell lines.
    • Results : The most active derivatives exhibited significant inhibition of cell growth and induced apoptosis via caspase activation .
  • Neuroprotective Research :
    • Objective : Assess neuroprotective effects against oxidative stress.
    • Method : In vitro models using neuronal cells exposed to oxidative agents.
    • Results : The compound demonstrated a capacity to reduce cell death and maintain mitochondrial function .

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